molecular formula C6H10N2O3 B15359373 2-Piperidinecarboxylic acid, 1-nitroso-, (S)- CAS No. 30310-83-9

2-Piperidinecarboxylic acid, 1-nitroso-, (S)-

Cat. No.: B15359373
CAS No.: 30310-83-9
M. Wt: 158.16 g/mol
InChI Key: DSGKTUVITPQPRT-YFKPBYRVSA-N
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Description

. It is a derivative of pipecolic acid, where a nitroso group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-nitrosopipecolic acid typically involves the nitrosation of (S)-pipecolic acid. This can be achieved by reacting (S)-pipecolic acid with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the nitroso group.

Industrial Production Methods: On an industrial scale, the production of (S)-1-nitrosopipecolic acid may involve more sophisticated methods to ensure purity and yield. These methods can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-1-nitrosopipecolic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of (S)-1-nitrosopipecolic acid can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-nitrosopipecolic acid has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-nitrosopipecolic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitroso group can act as a nitrosating agent, facilitating the formation of nitroso derivatives that can interact with biological molecules. These interactions can modulate various biochemical processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • N-nitrosamines

  • Nitrosoureas

  • Other nitroso derivatives of amino acids

Properties

CAS No.

30310-83-9

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S)-1-nitrosopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10)/t5-/m0/s1

InChI Key

DSGKTUVITPQPRT-YFKPBYRVSA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)N=O

Canonical SMILES

C1CCN(C(C1)C(=O)O)N=O

Origin of Product

United States

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